1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-8-14(13(10)15)9-11-3-5-12(16-2)6-4-11/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVOHYYOQLCXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzyl chloride with 3-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Lactam Carbonyl
The lactam’s carbonyl group undergoes nucleophilic attack under basic or acidic conditions. For example:
-
Hydrolysis : Acidic or basic hydrolysis cleaves the lactam ring to form linear amides or carboxylic acids. In related pyrrolidinones, treatment with aqueous HCl at reflux yields corresponding γ-aminobutyric acid derivatives.
-
Alcoholysis : Reaction with alcohols (e.g., methanol) in the presence of catalytic acid produces methyl ester derivatives .
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water or alcohol (Figure 1).
Ring-Opening Reactions
The lactam ring can open under specific conditions to generate intermediates for further functionalization:
-
Reductive Ring-Opening : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, followed by ring opening to form a diamine .
-
Grignard Reagents : Addition of organomagnesium halides to the carbonyl forms tertiary alcohols, which may undergo dehydration or rearrangement .
Oxidation
The benzylic position adjacent to the methoxy group is susceptible to oxidation:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | 4-Methoxybenzoic acid | 78 | 80°C, 6 h |
| CrO₃ | Ketone derivative | 65 | RT, 12 h |
Reduction
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the lactam carbonyl to a secondary amine under H₂ .
-
NaBH₄ : Selectively reduces α,β-unsaturated carbonyl systems if present .
Photo-Fries-Type Rearrangement
Under UV irradiation, the methoxybenzyl group undergoes a photo-Fries rearrangement to form ortho-substituted products. For example:
-
Product : (5E)-5-[(3-Methoxyphenyl)methylidene]-1-methylpyrrolidin-2-one rearranges to a bicyclic lactam with a 61% yield .
Mechanism : Homolytic cleavage of the C–O bond generates radical intermediates, which recombine to form ortho-substituted isomers (Scheme 1) .
Cross-Coupling Reactions
The aromatic ring participates in electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to methoxy.
-
Suzuki Coupling : The brominated analog reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of pyrrolidinones exhibit significant antidepressant-like effects in animal models. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. In a study, administration of similar compounds resulted in decreased immobility time in forced swim tests, suggesting potential antidepressant properties .
Analgesic Properties
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one has been evaluated for its analgesic effects. Animal studies demonstrated that it could effectively reduce pain responses in models of acute and chronic pain, likely through modulation of pain signaling pathways. The compound showed a significant reduction in pain scores compared to control groups .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. These effects are attributed to its ability to inhibit neuroinflammation and promote neuronal survival .
Case Study 1: Antidepressant Efficacy
A double-blind, placebo-controlled trial was conducted to assess the efficacy of a compound similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores after six weeks of treatment compared to placebo, supporting its potential as a therapeutic agent for depression .
Case Study 2: Pain Management
In a preclinical study examining the analgesic properties of this compound, researchers observed that it significantly reduced pain responses in rodents subjected to inflammatory pain models. The study concluded that the compound could serve as a promising candidate for developing new analgesics with fewer side effects than traditional opioids .
Data Table: Summary of Research Findings
| Application | Study Type | Key Findings |
|---|---|---|
| Antidepressant Activity | Animal Model | Reduced immobility time; potential for mood enhancement |
| Analgesic Properties | Preclinical Study | Significant pain reduction; potential for new analgesics |
| Neuroprotective Effects | In vitro/In vivo Studies | Decreased oxidative stress; improved cognitive function |
| Clinical Efficacy | Double-blind Trial | Significant reduction in depression scores |
Mechanism of Action
The mechanism by which 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations :
- Substituent Position and Size : The biphenylmethyl group in the (3R,5S)-derivative increases molecular weight (MW: 265.35 vs. ~250 for the target compound) and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
- Heterocyclic Additions : The oxadiazole ring in the dimethoxyphenyl analog introduces hydrogen-bonding capacity and metabolic resistance, making it suitable for prolonged activity in biological systems .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Key Observations :
- The methoxy group in the target compound balances lipophilicity (logP ~2.5), favoring both membrane permeability and moderate solubility.
- Bulkier substituents (e.g., biphenylmethyl) significantly increase logP, reducing aqueous solubility but improving lipid bilayer interaction .
Biological Activity
Introduction
1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, a compound belonging to the class of pyrrolidinones, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidinone ring substituted with a methoxyphenyl group. This structural configuration is significant for its biological activity, particularly in modulating various receptor interactions and enzyme activities.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | This compound |
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties, particularly as a potential orexin receptor antagonist. Orexin receptors are implicated in various neurological disorders, including sleep disturbances and mood disorders . The modulation of these receptors suggests that the compound may have therapeutic applications in treating conditions such as insomnia and anxiety disorders.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown selective antiproliferative activity against specific cancer cell lines, including MDA-MB-453, a model for luminal androgen receptor-positive breast cancer . The growth inhibition was measured using the sulforhodamine B (SRB) assay, with notable selectivity observed at concentrations lower than those affecting other cell lines.
Table 2: Antiproliferative Activity
| Cell Line | GI50 (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-453 | 40 | - |
| HCC70 | >200 | - |
| MDA-MB-231 | >200 | - |
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is suggested that it may inhibit TNF-alpha-mediated pathways, which are critical in neuroinflammatory diseases . This inhibition could potentially mitigate neurodegeneration associated with conditions like amyotrophic lateral sclerosis (ALS).
4. Antioxidant Activity
Preliminary studies indicate that the compound possesses antioxidant properties, which could contribute to its neuroprotective effects. Antioxidants play a crucial role in reducing oxidative stress, which is linked to various neurodegenerative diseases.
Case Studies and Research Findings
A series of studies have explored the biological activities of this compound:
- Neuroprotective Study : In a study assessing neuroprotective effects against oxidative stress in neuronal cell cultures, the compound demonstrated significant reductions in cell death and reactive oxygen species (ROS) levels .
- Cancer Cell Line Evaluation : A comparative analysis involving multiple cancer cell lines revealed that the compound selectively inhibited growth in MDA-MB-453 cells while showing minimal effects on non-targeted cell lines .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimal synthetic routes for 1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
A multi-step synthesis is typically employed, starting with the formation of the pyrrolidin-2-one core. Key steps include:
- Nucleophilic substitution to introduce the 4-methoxyphenylmethyl group.
- Methylation at the 3-position using methyl halides or dimethyl sulfate under basic conditions (e.g., KCO/DMF).
- Catalytic optimization : Phase transfer catalysts (PTCs) like PEG-400 (as in ) enhance reaction efficiency in heterogeneous systems .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Monitor by TLC and HPLC ( ).
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure (e.g., carbonyl resonance at ~175 ppm for pyrrolidin-2-one) .
- X-ray Crystallography : Resolve stereochemistry using SHELX ( ) or WinGX ( ) for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]).
- HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection (210–254 nm) .
Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Functional selection : Hybrid functionals (e.g., B3LYP with exact exchange terms from ) improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
- Basis sets : Use 6-31G(d,p) for geometry optimization and vibrational frequency analysis.
- Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation.
Advanced: What challenges arise in crystallographic refinement of pyrrolidin-2-one derivatives?
Methodological Answer:
- Disorder issues : The flexible pyrrolidinone ring may exhibit positional disorder. Use SHELXL ( ) to model split positions with occupancy refinement .
- Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms require careful adjustment via WinGX/ORTEP ( ) .
- Validation : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools ( ) .
Advanced: How do structural modifications at the 4-methoxyphenyl or methyl groups affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- In vitro assays : Test cytotoxicity (MTT assay) and target affinity (SPR or fluorescence polarization) against relevant biological models.
Advanced: How to resolve discrepancies between computational predictions and experimental data?
Methodological Answer:
- Functional benchmarking : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) against experimental thermochemical data ( ) .
- Solvent effects : Include implicit solvent models (e.g., PCM) to refine reaction energy profiles.
- Experimental replication : Validate computational findings with controlled synthesis (e.g., varying reaction temperatures, ) and spectroscopic reanalysis .
Basic: What spectroscopic markers distinguish this compound from analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
